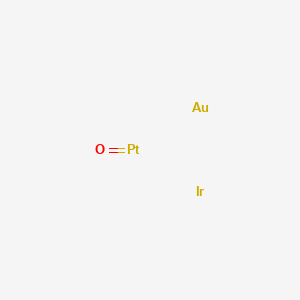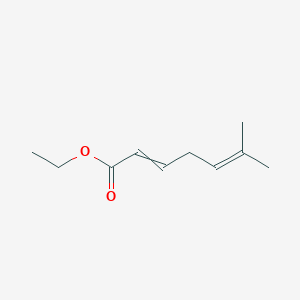
Ethyl 6-methylhepta-2,5-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methylhepta-2,5-dienoate is an organic compound with the molecular formula C10H16O2. It is an ester derivative of heptadienoic acid and is characterized by its conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-methylhepta-2,5-dienoate can be synthesized through the Horner-Emmons reaction, which involves the reaction of an aldehyde with a phosphonate ester. The reaction typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) and is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of heptadienoic acid derivatives followed by esterification. Catalysts such as palladium on carbon (Pd/C) are commonly used in the hydrogenation step, while sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) can be used for esterification .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methylhepta-2,5-dienoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at 0°C to room temperature.
Substitution: Sodium methoxide (NaOMe) in methanol at reflux temperature.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Substituted esters and alcohols.
Scientific Research Applications
Ethyl 6-methylhepta-2,5-dienoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-methylhepta-2,5-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which can lead to the formation of cyclic compounds. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Ethyl 6-methylhepta-2,5-dienoate can be compared with other similar compounds such as:
Ethyl hepta-2,4-dienoate: Lacks the methyl group at the 6-position, leading to different reactivity and applications.
Ethyl 6-methylhepta-2,4-dienoate: Differs in the position of the double bonds, affecting its chemical behavior.
Ethyl 6-methylhepta-2,6-dienoate: Has a different conjugation pattern, influencing its stability and reactivity.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
194935-08-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
ethyl 6-methylhepta-2,5-dienoate |
InChI |
InChI=1S/C10H16O2/c1-4-12-10(11)8-6-5-7-9(2)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
ZCDDZUPLQOCCSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one](/img/structure/B12568675.png)

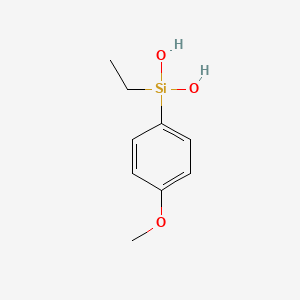

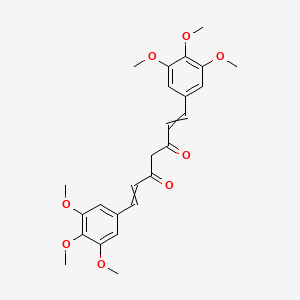


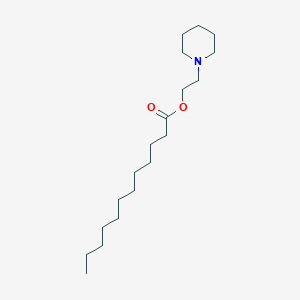
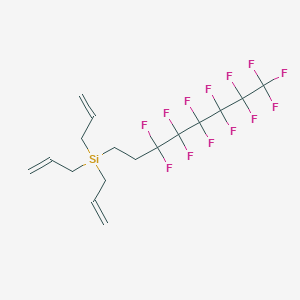
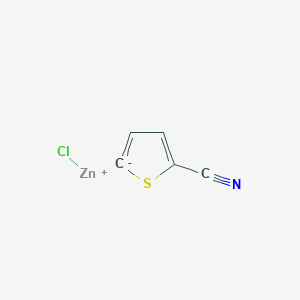
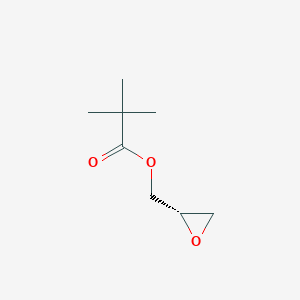
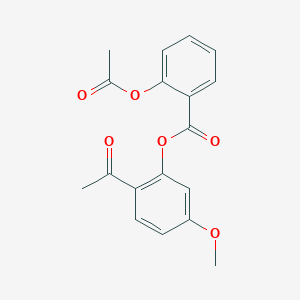
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
